molecular formula C13H14N2O4 B2375986 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide CAS No. 1795303-17-1

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide

Cat. No.: B2375986
CAS No.: 1795303-17-1
M. Wt: 262.265
InChI Key: ZTGZRCGSACKWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around privileged heterocyclic scaffolds. The compound features a 2-pyridone moiety, a structure widely recognized for its versatile biological activities and its presence in various pharmacologically active agents . This core is linked to a furan-3-carboxamide group via a hydroxypropyl chain, creating a multifunctional architecture. The furan ring is a common bioisostere used to optimize drug-like properties, including metabolic stability and binding affinity . This specific molecular framework suggests potential for researchers to explore its interactions with a range of biological targets. The 2-pyridone core is known to be synthetically multilateral, serving as a key intermediate and pharmacophore in the development of novel therapeutic compounds, including antibiotics and antitumor agents . The presence of the carboxamide and multiple hydrogen bond acceptors/donors makes this compound a valuable probe for investigating enzyme inhibition, receptor modulation, and structure-activity relationships (SAR). Researchers can leverage this chemical tool in high-throughput screening campaigns or as a starting point for the rational design of new modulators for purinergic, enzymatic, or other disease-relevant pathways . Its structural features offer a promising platform for developing novel chemical entities in several research areas.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(8-15-5-2-1-3-12(15)17)7-14-13(18)10-4-6-19-9-10/h1-6,9,11,16H,7-8H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGZRCGSACKWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Immunoproteasome Inhibition

highlights amide derivatives targeting the β1i subunit of immunoproteasomes, which are critical in autoimmune and inflammatory diseases. Key analogs include:

Compound ID Substituents Ki (β1i) Selectivity (β1i vs. β5i) Key Interactions
1 N-benzyl, 2-oxopyridin-1(2H)-yl, propanamide 0.12 µM >100-fold Phe31, Lys33, flipped pose
2 N-benzyl, 2-oxopyridin-1(2H)-yl, acetamide 1.4 µM Moderate Less stable binding
3 N-cyclohexyl, 3-(2-oxopyridin-1(2H)-yl)propanamide 0.8 µM Low Hydrophobic pocket interactions
Target N-(2-hydroxypropyl), furan-3-carboxamide N/A N/A Predicted: H-bonding via hydroxyl, furan π-stacking

Key Observations :

  • The furan ring’s smaller size and electron-rich nature might reduce steric hindrance but limit hydrophobic interactions compared to bulkier aryl groups in analogs 1–5 .

Comparison with p38 MAP Kinase Inhibitors

and describe tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate, a p38 MAP kinase inhibitor. Structural differences include:

  • Core scaffold: The patent compound features a 6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl group, enabling dual interactions with kinase active sites, unlike the simpler 2-oxopyridin-1(2H)-yl group in the target compound .
  • Pharmacophore: The target compound lacks fluorinated aromatic groups and amino substituents critical for kinase inhibition, suggesting divergent therapeutic applications (e.g., immunoproteasome vs. kinase targeting) .

Research Findings and Mechanistic Insights

Binding Dynamics and Stability

Molecular dynamics (MD) simulations from reveal that β1i inhibitors like compound 1 stabilize via interactions with Phe31 and Lys33. The target compound’s hydroxyl group could mimic these interactions, but its furan-carboxamide moiety may require conformational adjustments to fit the β1i pocket .

Selectivity and Potency Trends

  • β1i inhibitors : Bulkier substituents (e.g., benzyl in 1) improve potency but may reduce selectivity. The target compound’s hydroxypropyl linker could balance potency and selectivity by avoiding off-target interactions .
  • Kinase inhibitors: Fluorinated and amino-substituted pyridinones () are essential for kinase binding, which the target compound lacks, highlighting scaffold-specific design principles .

Data Tables

Table 1: Structural and Pharmacological Comparison

Feature Target Compound Compound 1 () Patent Compound ()
Core Structure 2-oxopyridin-1(2H)-yl 2-oxopyridin-1(2H)-yl 6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl
Key Substituents Hydroxypropyl, furan-3-carboxamide Benzyl, propanamide Difluorophenyl, L-alaninate
Therapeutic Target Predicted: Immunoproteasome β1i subunit p38 MAP kinase
Solubility Moderate (hydroxyl group) Low (hydrophobic substituents) Low (fluorinated groups)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Step 1 : Begin with coupling a furan-3-carboxylic acid derivative to a hydroxypropylamine intermediate via carbodiimide-mediated amide bond formation .
  • Step 2 : Introduce the 2-oxopyridin-1(2H)-yl moiety through nucleophilic substitution or Mitsunobu reactions, ensuring anhydrous conditions and catalytic bases (e.g., DBU) .
  • Step 3 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) :

  • Use 1^1H and 13^{13}C NMR to confirm the presence of the hydroxypropyl, furan, and 2-oxopyridinone groups. Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.1 ppm for furan protons) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Use acetonitrile/water (70:30) as the mobile phase .
    • Mass Spectrometry (MS) :
  • High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 319.12) and fragment patterns .

Q. What preliminary in vitro assays are recommended to assess the compound’s biological activity?

  • Enzyme Inhibition Assays :

  • Screen against p38 MAP kinase using a fluorescence-based ADP-Glo™ assay, referencing structurally similar inhibitors (IC50_{50} values reported for related 2-oxopyridinone derivatives) .
    • Cytotoxicity Screening :
  • Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with doxorubicin as a positive control .
    • Binding Affinity Studies :
  • Perform surface plasmon resonance (SPR) to measure interactions with target proteins like TNF-α or IL-1β .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modifications to the furan ring (e.g., methyl or chloro groups at position 2/5) or the hydroxypropyl chain (e.g., etherification) .
  • Biological Testing : Compare IC50_{50} values across analogs in kinase inhibition assays. For example, fluorination at the pyridinone ring may enhance metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in the p38 MAP kinase active site, focusing on hydrogen bonds with residues like Met109 .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling :

  • Measure bioavailability (oral and IV routes) in rodent models. Low oral absorption may explain reduced in vivo efficacy despite strong in vitro activity .
    • Metabolite Identification :
  • Use LC-MS/MS to detect phase I/II metabolites. Hydrolysis of the amide bond or glucuronidation of the hydroxy group could reduce activity .
    • Dose Optimization :
  • Conduct dose-response studies to identify subtherapeutic vs. toxic ranges. Adjust formulations (e.g., PEGylation) to enhance solubility and half-life .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target enzymes like p38 MAP kinase?

  • Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein interactions over 100 ns using GROMACS. Analyze root-mean-square deviation (RMSD) to assess binding stability .
    • Free Energy Calculations :
  • Apply MM/GBSA to estimate binding free energy. Correlate ΔG values with experimental IC50_{50} data .
    • Pharmacophore Modeling :
  • Generate a pharmacophore model (e.g., using Schrödinger) highlighting hydrogen bond acceptors (furan oxygen) and hydrophobic regions (pyridinone ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.